N'-Propylnornicotine

Beschreibung

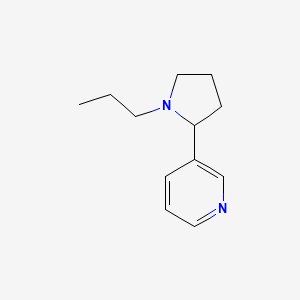

N’-Propylnornicotine (CAS: 91907-45-8) is a synthetic derivative of nornicotine, a minor tobacco alkaloid and metabolite of nicotine. Its chemical structure consists of a pyridine ring linked to a pyrrolidine moiety with a propyl group substitution at the N’-position, giving it the systematic name 3-(1-propyl-2-pyrrolidinyl)pyridine . While nornicotine occurs naturally in tobacco plants, N’-Propylnornicotine is primarily utilized in analytical chemistry as a derivatization product to enhance the detection of nornicotine in biological samples via gas chromatography-mass spectrometry (GC-MS) .

Eigenschaften

IUPAC Name |

3-(1-propylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-8-14-9-4-6-12(14)11-5-3-7-13-10-11/h3,5,7,10,12H,2,4,6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVARSJFNQPNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91907-45-8 | |

| Record name | N'-Propylnornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091907458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N’-Propylnornicotine typically involves the alkylation of nornicotine. One common method is the reaction of nornicotine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of N’-Propylnornicotine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions: N’-Propylnornicotine undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

Oxidation: N’-Propylnornicotine N-oxide.

Reduction: Reduced derivatives of N’-Propylnornicotine.

Substitution: Various alkyl or aryl substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1. Nicotine Addiction Research

N'-Propylnornicotine has been studied for its role in nicotine addiction. Research indicates that it may influence nicotine receptor activity, which is crucial for understanding addiction mechanisms. Studies have shown that this compound can act as a partial agonist at nicotinic acetylcholine receptors, providing insights into potential therapeutic approaches for smoking cessation .

1.2. Neuropharmacology

In neuropharmacological studies, N'-propylnornicotine has been evaluated for its effects on neurotransmitter release and neuronal excitability. It has been found to modulate dopamine release in specific brain regions, which is significant for developing treatments for disorders related to dopamine dysregulation, such as Parkinson's disease .

Toxicological Studies

2.1. Metabolism and Biomonitoring

N'-Propylnornicotine is relevant in toxicology as a biomarker for tobacco exposure. Its metabolites can be detected in biological samples, providing a means to assess exposure levels in smokers and non-smokers alike. Studies utilizing gas chromatography have successfully identified N'-propylnornicotine in urine samples, highlighting its utility in epidemiological studies related to tobacco use .

2.2. Carcinogenicity Assessment

Research has also focused on the potential carcinogenic effects of N'-propylnornicotine and its analogs. Given that tobacco products contain numerous carcinogenic compounds, understanding the biological impact of N'-propylnornicotine is essential for public health assessments and regulatory policies regarding tobacco products .

Case Study 1: Nicotine Replacement Therapy (NRT)

A study investigated the efficacy of N'-propylnornicotine as a component in nicotine replacement therapies. Participants using formulations containing this compound reported reduced withdrawal symptoms compared to those using standard nicotine patches, suggesting that N'-propylnornicotine may enhance the effectiveness of NRT strategies .

Case Study 2: Neuroprotective Effects

In an animal model study, N'-propylnornicotine was administered to evaluate its neuroprotective effects against neurotoxic agents. The results indicated that this compound could mitigate neuronal damage and improve cognitive functions post-exposure, positioning it as a potential candidate for further research into neuroprotective drugs .

Data Tables

Wirkmechanismus

N’-Propylnornicotine exerts its effects primarily through interaction with nicotinic acetylcholine receptors. These receptors are ionotropic receptors composed of five subunits. When N’-Propylnornicotine binds to these receptors, it causes a conformational change that allows the flow of cations, leading to neuronal excitation. This interaction is similar to that of nicotine, but the presence of the propyl group in N’-Propylnornicotine may result in different binding affinities and receptor subtype selectivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Chemical Properties

The structural modifications of N’-Propylnornicotine differentiate it from related tobacco alkaloids and metabolites. Below is a comparative analysis:

*Note: The molecular formula for N’-Propylnornicotine (C₁₉H₂₄NO₄) reported in appears inconsistent with the expected addition of a propyl group to nornicotine (C₉H₁₂N₂ + C₃H₇ → C₁₂H₁₉N₂).

Pharmacological and Toxicological Profiles

- Receptor Affinity: Nornicotine binds weakly to nAChRs, contributing minimally to nicotine dependence. N’-Propylnornicotine’s propyl group likely reduces receptor interaction, rendering it pharmacologically inert .

- Anabasine is neurotoxic at high doses due to excessive nAChR activation .

Metabolic Pathways

Nornicotine undergoes glucuronidation and oxidation as part of nicotine metabolism .

Biologische Aktivität

N'-Propylnornicotine is a compound derived from nornicotine, a metabolite of nicotine. Understanding its biological activity is crucial for insights into nicotine's pharmacological effects and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of N'-propylnornicotine's biological activity.

Chemical Structure and Properties

N'-Propylnornicotine is characterized by its pyrrolidine ring structure, which is a common feature among nicotinic compounds. The molecular formula is , with a molecular weight of approximately 176.26 g/mol. The compound's structure allows it to interact with nicotinic acetylcholine receptors (nAChRs), which are pivotal in mediating the effects of nicotine in the central nervous system.

N'-Propylnornicotine primarily acts as an agonist at nAChRs, particularly the α4β2 and α7 subtypes. Research indicates that modifications to the nitrogen atom in the pyrrolidine ring significantly influence receptor affinity and activation. For instance, studies using methylation scans have shown that substituents at the 1'N position can alter binding dynamics, impacting both potency and efficacy at these receptors .

Table 1: Interaction of N'-Propylnornicotine with nAChRs

| Receptor Type | Binding Affinity (Ki) | Agonist Activity |

|---|---|---|

| α4β2 | Moderate | Yes |

| α7 | High | Yes |

Biological Effects

The biological effects of N'-propylnornicotine have been studied in various models, including isolated tissues and animal studies. Its effects include:

- Neurotransmitter Release : N'-Propylnornicotine stimulates the release of neurotransmitters such as dopamine and norepinephrine, similar to nicotine, suggesting potential implications in addiction mechanisms.

- Cognitive Enhancement : Research indicates that compounds like N'-propylnornicotine may enhance cognitive functions due to their action on nAChRs, particularly in models assessing memory and learning .

Case Studies and Experimental Findings

- Cognitive Function Study : In a study involving rats, administration of N'-propylnornicotine improved performance in memory tasks compared to controls. This suggests that the compound may have cognitive-enhancing properties through its action on nAChRs .

- Addiction Mechanisms : Another study examined the role of N'-propylnornicotine in addiction pathways. The results indicated that it could activate reward circuits in the brain, similar to nicotine, potentially contributing to dependency behaviors observed in nicotine users .

Toxicological Profile

The safety profile of N'-propylnornicotine remains under investigation. Preliminary assessments indicate that while it exhibits similar toxicity levels to nicotine, further research is necessary to fully understand its long-term effects on human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.